molecular formula C20H25NO5S B11406514 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B11406514
M. Wt: 391.5 g/mol
InChI Key: UJGADPQLRXCNKJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring, a furan ring, and a trimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur or a sulfur-containing reagent under controlled conditions.

    Introduction of the Furan Ring: The furan ring is often introduced via a Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Trimethylphenoxy Group: The trimethylphenoxy group can be attached through an etherification reaction, where a phenol derivative is reacted with an alkyl halide in the presence of a base.

    Final Coupling Step: The final step involves coupling the intermediate compounds through an amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the design of derivatives with enhanced biological activity.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide: can be compared with other compounds containing tetrahydrothiophene, furan, or trimethylphenoxy groups.

    Tetrahydrothiophene derivatives: These compounds are known for their sulfur-containing ring, which imparts unique chemical reactivity.

    Furan derivatives: Compounds with furan rings are often studied for their aromaticity and potential biological activity.

    Trimethylphenoxy derivatives: These compounds are valued for their aromatic properties and potential use in materials science.

Uniqueness

What sets this compound apart is the combination of these three distinct moieties in a single molecule

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C20H25NO5S/c1-14-9-15(2)20(16(3)10-14)26-12-19(22)21(11-18-5-4-7-25-18)17-6-8-27(23,24)13-17/h4-5,7,9-10,17H,6,8,11-13H2,1-3H3

InChI Key

UJGADPQLRXCNKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)C

Origin of Product

United States

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